4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile
Description
4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile is a fluorinated benzonitrile derivative featuring a cyclopentylamine substituent at the para position of the aromatic ring. The compound’s structure combines a benzonitrile core with a 2-fluorocyclopentyl group linked via an aminomethyl bridge. Fluorination at the cyclopentyl ring enhances metabolic stability and modulates lipophilicity, while the nitrile group may participate in hydrogen bonding or serve as a bioisostere for other functional groups.
Properties
IUPAC Name |
4-[[(2-fluorocyclopentyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-12-2-1-3-13(12)16-9-11-6-4-10(8-15)5-7-11/h4-7,12-13,16H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKOPKMSLPRDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile typically involves a multi-step process. One common method includes the reaction of 2-fluorocyclopentylamine with a suitable benzonitrile derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile exerts its effects involves its interaction with specific molecular targets. The fluorocyclopentylamino group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences between 4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile and related analogs:
Key Observations :
- Fluorine placement (cyclopentyl vs. phenyl) alters electronic effects and steric bulk. Cyclopentyl fluorination may enhance conformational flexibility compared to rigid phenyl analogs .
- The aminomethyl linker in the target compound allows for greater rotational freedom compared to diarylpyrimidines (e.g., TF2), which are constrained by a central heterocyclic core .
Physicochemical Properties
Key Observations :
- Higher molecular weight analogs like TF2 exhibit elevated melting points, likely due to increased rigidity and intermolecular interactions .
- The target compound’s predicted LogP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than highly lipophilic diarylpyrimidines.
Key Observations :
- The target compound’s synthesis likely involves reductive amination, a versatile method, but yields are unspecified. In contrast, diarylpyrimidines require multi-step protocols with moderate yields (54–63%) .
- Simpler analogs like 4-fluoro-benzonitrile are commercially accessible, highlighting a trade-off between structural complexity and synthetic feasibility .
Key Observations :
- Fluorine and nitrile groups are critical for target engagement across analogs, but the cyclopentylamine moiety in the target compound may confer unique pharmacokinetic advantages (e.g., blood-brain barrier penetration).
Biological Activity
4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile is a compound that has garnered interest in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile, and it features a benzonitrile moiety linked to a 2-fluorocyclopentylamine group. This unique structure is believed to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H15FN2 |
| Molecular Weight | 220.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorocyclopentylamino group can facilitate binding to active sites, potentially modulating enzymatic activity and influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can be beneficial in treating diseases such as cancer.
- Protein Binding : It can bind to proteins, altering their function and stability, which is crucial in therapeutic contexts.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that 4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile exhibits anticancer properties by inhibiting prolyl-tRNA synthetase (PRS), an enzyme implicated in cancer cell proliferation. This inhibition can lead to reduced tumor growth in vitro and in vivo models .
- Neurotransmitter Interaction : Studies on similar compounds have shown that modifications in the benzonitrile structure can influence serotonin transporter activity, suggesting potential applications in treating mood disorders .
- Inflammatory Response Modulation : The compound's ability to modulate inflammatory pathways has been explored, indicating its potential use in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of compounds related to 4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile:
- Study on PRS Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited PRS activity, leading to significant reductions in cancer cell viability across multiple cancer types, including osteosarcoma and colorectal cancer .
- Neuroimaging Applications : Research involving structurally similar benzonitrile compounds has shown promising results in neuroimaging applications, particularly concerning serotonin transporters, which are crucial for understanding various psychiatric conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
